molecular formula C5H5NO4 B8747631 2-Methoxyoxazole-5-carboxylic acid

2-Methoxyoxazole-5-carboxylic acid

Cat. No. B8747631
M. Wt: 143.10 g/mol
InChI Key: HWRVZXDPEUUZOZ-UHFFFAOYSA-N
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Patent
US09006249B2

Procedure details

To a solution of ethyl 2-chlorooxazole-5-carboxylate (510 mg, 2.90 mmol) in anhdryous MeCN (10 mL) and anhydrous MeOH (10 mL) is added NaOMe (628 mg, 11.62 mmol). The crude is stirred at reflux for 2 hrs. To this crude is added additional MeOH. The crude is refluxed for another 4 hrs. The crude is cooled and then concentrated and is redissolved in MeOH (10 mL). To this crude is added 1 N NaOH (10 ml, 10 mmol). The crude is stirred at room temperature for 3 hrs. The crude is quenched with concentrated HCl, PH adjusted to 7 via pH paper indicator. The crude is concentrated to remove MeOH. The crude is diluted in water. The aq. layer is acidified with concentrated HCl and diluted in EtOAc. The organic layer is washed with water, brine, dried over MgSO4, filtered, and concentrated to give 2-methoxyoxazole-5-carboxylic acid (290 mg). This acid is used without further purification. HPLC retention time=0.58 minutes (condition B); MS 144.0 (M+1).
Quantity
510 mg
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:3][C:4]([C:7]([O:9]CC)=[O:8])=[CH:5][N:6]=1.[CH3:12][O-:13].[Na+].[OH-].[Na+]>CC#N.CO>[CH3:12][O:13][C:2]1[O:3][C:4]([C:7]([OH:9])=[O:8])=[CH:5][N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
ClC=1OC(=CN1)C(=O)OCC
Name
NaOMe
Quantity
628 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The crude is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The crude is refluxed for another 4 hrs
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The crude is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
is redissolved in MeOH (10 mL)
STIRRING
Type
STIRRING
Details
The crude is stirred at room temperature for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude is quenched with concentrated HCl, PH
CONCENTRATION
Type
CONCENTRATION
Details
The crude is concentrated
CUSTOM
Type
CUSTOM
Details
to remove MeOH
ADDITION
Type
ADDITION
Details
The crude is diluted in water
ADDITION
Type
ADDITION
Details
diluted in EtOAc
WASH
Type
WASH
Details
The organic layer is washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC=1OC(=CN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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